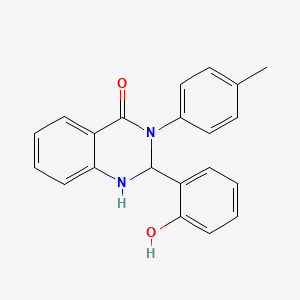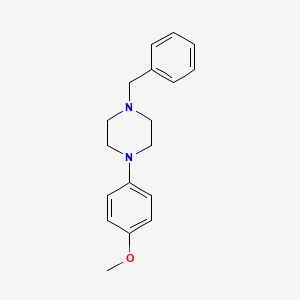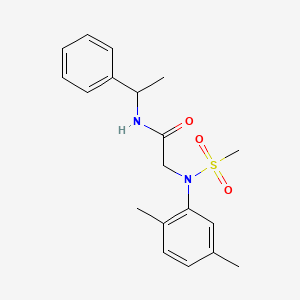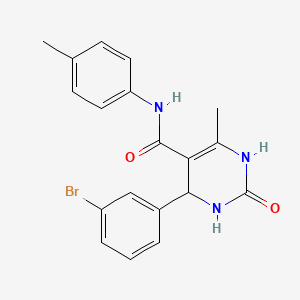![molecular formula C15H13BrClN3S B4925838 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B4925838.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of thiazole-containing molecules and has been shown to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide has been shown to possess a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, several studies have reported that this compound has antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide in lab experiments is its broad range of biological activities. This compound has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties, which makes it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that this compound can be toxic to certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide. One of the areas of research could focus on the development of more potent derivatives of this compound. Additionally, further studies could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, more research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more targeted therapies.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide is a multi-step process that involves the reaction of various reagents. The detailed synthesis method has been reported in several research papers. In brief, the synthesis involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazole-2-amine. This intermediate compound is then reacted with 4-methyl-2-pyridinamine to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Several research studies have investigated the potential use of this compound in the treatment of various diseases, such as cancer, bacterial infections, and inflammation.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S.BrH/c1-10-6-7-17-14(8-10)19-15-18-13(9-20-15)11-2-4-12(16)5-3-11;/h2-9H,1H3,(H,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJISVBAOMXYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chloro-phenyl)-thiazol-2-yl]-(4-methyl-pyridin-2-yl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)

![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)
![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)

![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4925817.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4925826.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)
